molecular formula C16H14N2O B2585566 1H-Imidazol-2-yldiphenylmethanol CAS No. 5228-76-2

1H-Imidazol-2-yldiphenylmethanol

Cat. No.: B2585566
CAS No.: 5228-76-2
M. Wt: 250.301
InChI Key: XTZRTJRJGUZUIB-UHFFFAOYSA-N
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Description

1H-Imidazol-2-yldiphenylmethanol is a heterocyclic compound that features an imidazole ring bonded to a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-yldiphenylmethanol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of diphenylmethanol with imidazole under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-yldiphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while substitution can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism by which 1H-Imidazol-2-yldiphenylmethanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. The diphenylmethanol moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazol-2-yldiphenylmethanol is unique due to its combination of the imidazole ring and diphenylmethanol moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

1H-imidazol-2-yl(diphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(15-17-11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZRTJRJGUZUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC=CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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